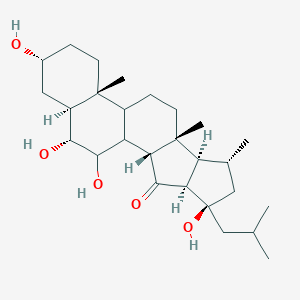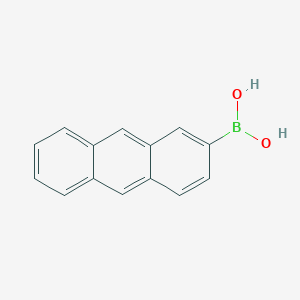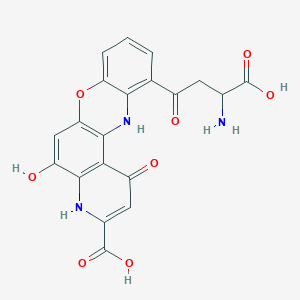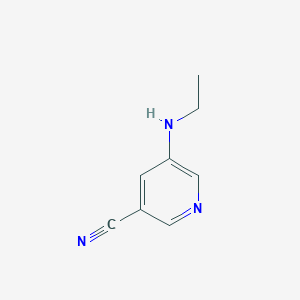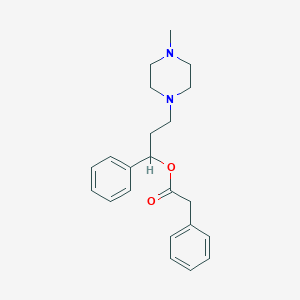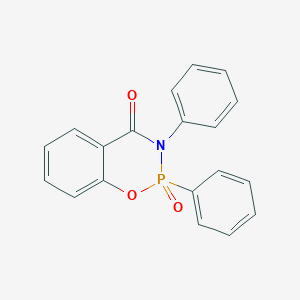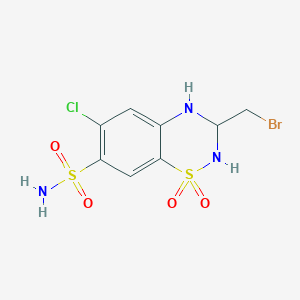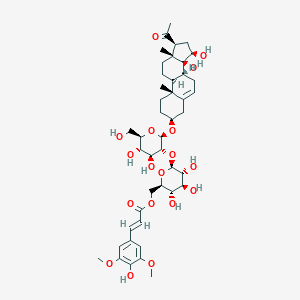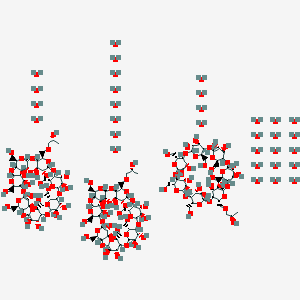
6-O-Hopr-cmhdextrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Hopr-cmhdextrin is a complex carbohydrate molecule that has gained significant attention in the scientific community due to its unique properties. This molecule is synthesized through a series of chemical reactions and has been found to have several applications in scientific research.
Wirkmechanismus
The mechanism of action of 6-O-Hopr-cmhdextrin is based on its unique structure. This molecule has a hydrophobic cavity that can encapsulate hydrophobic drugs. The hydrophilic exterior of the molecule allows it to interact with the cell membrane and deliver the drug payload to the target cell. The encapsulated drug is released through a process called hydrolysis, where the molecule is broken down by enzymes in the body.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-O-Hopr-cmhdextrin are dependent on the encapsulated drug. However, studies have shown that this molecule has a low toxicity profile and is well-tolerated in vivo. This property makes it an attractive candidate for drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 6-O-Hopr-cmhdextrin is its ability to encapsulate hydrophobic drugs. This property allows for targeted drug delivery and reduces the risk of off-target effects. Additionally, this molecule has a low toxicity profile and is well-tolerated in vivo. However, there are limitations to using 6-O-Hopr-cmhdextrin in lab experiments. The synthesis of this molecule is complex and requires several steps, which can be time-consuming. Additionally, the encapsulation efficiency of this molecule can vary depending on the drug being encapsulated.
Zukünftige Richtungen
There are several future directions for the use of 6-O-Hopr-cmhdextrin in scientific research. One area of interest is the development of targeted drug delivery systems for cancer therapy. Additionally, this molecule has potential applications in gene therapy, where it can be used as a carrier for gene editing tools such as CRISPR-Cas9. Further research is needed to optimize the synthesis and encapsulation efficiency of 6-O-Hopr-cmhdextrin for these applications.
Conclusion
In conclusion, 6-O-Hopr-cmhdextrin is a complex carbohydrate molecule that has several applications in scientific research. This molecule has a unique structure that allows it to encapsulate hydrophobic drugs and deliver them to specific target cells. The synthesis of this molecule is complex, but it has a low toxicity profile and is well-tolerated in vivo. Future research is needed to optimize the use of 6-O-Hopr-cmhdextrin in drug delivery systems and gene therapy.
Synthesemethoden
The synthesis of 6-O-Hopr-cmhdextrin involves several steps. The first step is the reaction of cyclodextrin with epichlorohydrin to form a chlorohydrin derivative. This derivative is then reacted with 6-hydroxypropylamine to form the 6-O-Hopr-cmhdextrin molecule. The final product is purified using several techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6-O-Hopr-cmhdextrin has several applications in scientific research. One of the primary applications is as a carrier molecule for drug delivery. This molecule has a unique structure that allows it to encapsulate drugs and deliver them to specific target cells. This property has been extensively studied in cancer research, where 6-O-Hopr-cmhdextrin has been used to deliver chemotherapeutic agents to cancer cells.
Eigenschaften
CAS-Nummer |
152203-30-0 |
|---|---|
Produktname |
6-O-Hopr-cmhdextrin |
Molekularformel |
C135H290O139 |
Molekulargewicht |
4137.7 g/mol |
IUPAC-Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2R)-2-hydroxypropoxy]methyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hentriacontahydrate |
InChI |
InChI=1S/3C45H76O36.31H2O/c3*1-10(52)8-67-9-17-38-24(59)31(66)45(74-17)80-37-16(7-51)72-43(29(64)22(37)57)78-35-14(5-49)70-41(27(62)20(35)55)76-33-12(3-47)68-39(25(60)18(33)53)75-32-11(2-46)69-40(26(61)19(32)54)77-34-13(4-48)71-42(28(63)21(34)56)79-36-15(6-50)73-44(81-38)30(65)23(36)58;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*10-66H,2-9H2,1H3;31*1H2/t3*10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m111.............................../s1 |
InChI-Schlüssel |
OQSNLLFOSPUBIA-RZBHUTHNSA-N |
Isomerische SMILES |
C[C@H](COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.C[C@H](COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.C[C@H](COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Kanonische SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Synonyme |
6-O-(2-hydroxypropyl)-beta-cyclodextrin 6-O-(2-hydroxypropyl)cyclomaltoheptaose 6-O-(2-hydroxypropyl)cyclomaltoheptaose, (S)-isomer 6-O-(2-OHPr)-beta-CD 6-O-HOPr-CMHdextrin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



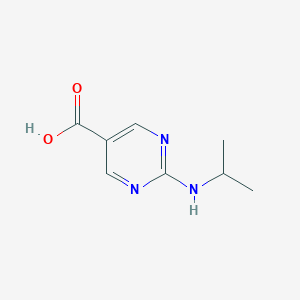
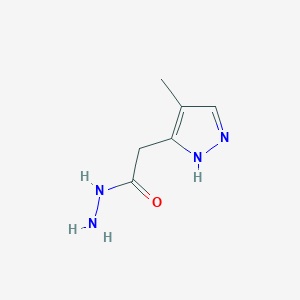
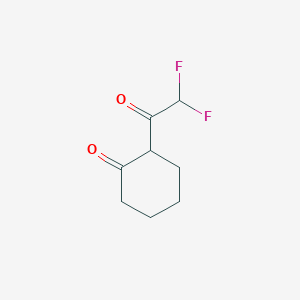
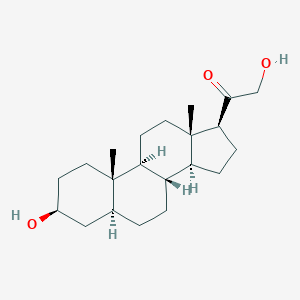
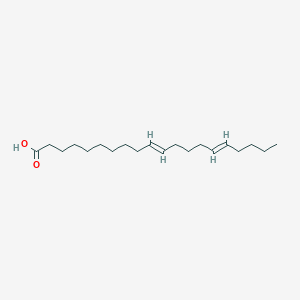
![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)
